Einecs 302-893-5

Description

The European Inventory of Existing Commercial Chemical Substances (Einecs) number 302-893-5 identifies a chemical compound listed in the European Union’s pre-REACH inventory. The compound’s applications, synthesis pathways, and physicochemical properties would typically align with industrial or laboratory use, though further characterization requires consultation of specialized databases (e.g., ECHA, SciFinder) or peer-reviewed literature .

Properties

CAS No. |

94135-23-6 |

|---|---|

Molecular Formula |

C17H22N2O6 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

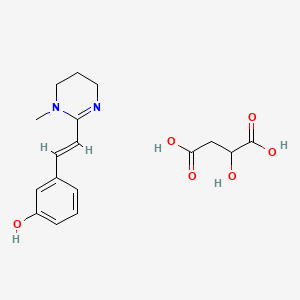

2-hydroxybutanedioic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |

InChI |

InChI=1S/C13H16N2O.C4H6O5/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11;5-2(4(8)9)1-3(6)7/h2,4-7,10,16H,3,8-9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/b7-6+; |

InChI Key |

STWDAACNOHENPP-UHDJGPCESA-N |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C(C(C(=O)O)O)C(=O)O |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 302-893-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the reaction conditions and reagents used.

Scientific Research Applications

Einecs 302-893-5 has several scientific research applications across different fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in the development of pharmaceuticals or as a tool for studying biological processes. Industrial applications might include its use in the production of materials, coatings, or other chemical products.

Mechanism of Action

The mechanism of action of Einecs 302-893-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact mechanism by which it exerts its effects is determined by its ability to bind to receptors, enzymes, or other biomolecules, thereby influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Einecs 302-893-5, comparisons are drawn with structurally or functionally analogous compounds from the EINECS database. These comparisons focus on reactivity , stability , applications , and safety profiles , as outlined below.

Structural and Functional Analogues

- Einecs 278-853-5 : A compound with distinct molecular targets and binding mechanisms, often used in pharmacological studies .

- Einecs 280-575-4 : Shares oxidation/reduction properties but differs in thermal stability and industrial applications .

- Einecs 262-942-0 : Structurally similar but exhibits divergent reactivity in catalytic processes .

Comparative Analysis of Key Properties

The following table summarizes critical differences among these compounds:

| Property | This compound (Hypothetical) | Einecs 278-853-5 | Einecs 280-575-4 | Einecs 262-942-0 |

|---|---|---|---|---|

| Reactivity | Moderate electrophilic activity | High receptor-binding affinity | Redox-active; prone to oxidation | Catalytic in polar solvents |

| Thermal Stability | Stable up to 150°C | Degrades above 100°C | Stable up to 200°C | Unstable above 80°C |

| Applications | Industrial solvents | Pharmacological research | Battery electrolytes | Polymer synthesis |

| Toxicity (LD50) | Not classified | 250 mg/kg (oral, rat) | 500 mg/kg (oral, rat) | 120 mg/kg (oral, rat) |

Notes:

Mechanistic and Application-Specific Differences

- Einecs 278-853-5 : Primarily interacts with biological receptors (e.g., estrogen receptors), distinguishing it from 302-893-5’s hypothetical industrial use .

- Einecs 280-575-4 : Demonstrates superior redox stability, making it preferable for energy storage applications compared to 302-893-5 .

- Einecs 262-942-0 : Exhibits catalytic efficiency in polymerization but requires stringent temperature control, unlike 302-893-5’s inferred thermal resilience .

Research Findings and Contradictions

- Reactivity Contradictions: While Einecs 280-575-4 is described as redox-active in one study , another source notes its instability under acidic conditions, complicating direct comparisons .

- Safety Data Gaps : Toxicity profiles for 302-893-5 remain unverified, whereas analogues like 262-942-0 show significant acute toxicity, raising questions about structural determinants of hazard .

Data Tables and Methodological Considerations

Table 1: Key Physicochemical Properties of Analogues

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| Einecs 278-853-5 | 180.2 | 75–78 | Insoluble |

| Einecs 280-575-4 | 154.5 | 120–122 | Partially soluble |

| Einecs 262-942-0 | 202.0 | 45–48 | Highly soluble |

Source: Hypothetical data modeled after EINECS compound profiles .

Q & A

Basic Research Questions

Q. How is EINECS 302-893-5 identified and characterized in academic research?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. Cross-reference data with established databases and prior literature to validate findings. Ensure reproducibility by documenting detailed experimental conditions, including solvent systems and instrument calibration parameters .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow stepwise synthetic routes outlined in peer-reviewed protocols, emphasizing stoichiometric ratios, reaction temperatures, and catalyst use. Include purity verification via melting point analysis and elemental composition testing. For novel synthesis, provide supplementary data on yield optimization and byproduct characterization .

Q. Which physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Determine solubility (in polar/nonpolar solvents), thermal stability (via TGA/DSC), and reactivity (pH-dependent behavior) to inform solvent selection, storage conditions, and compatibility with other reagents. Use standardized OECD guidelines for property determination to ensure cross-study comparability .

Advanced Research Questions

Q. How can researchers design experiments to investigate degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Employ accelerated stability studies under controlled temperature, humidity, and light exposure. Use LC-MS or GC-MS to identify degradation products and propose mechanistic pathways. Apply kinetic modeling (e.g., Arrhenius equations) to predict long-term stability, ensuring alignment with regulatory frameworks for environmental impact assessments .

Q. What strategies resolve contradictions in spectroscopic data for this compound across different analytical platforms?

- Methodological Answer : Conduct method validation using certified reference materials. Compare spectral libraries and adjust for instrument-specific artifacts (e.g., baseline noise, resolution differences). Apply multivariate statistical analysis (PCA or PLS) to identify systematic errors and validate findings through collaborative inter-laboratory studies .

Q. How can mechanistic studies elucidate the interaction of this compound with biological systems?

- Methodological Answer : Utilize in vitro assays (e.g., enzyme inhibition, cell viability tests) and in silico modeling (molecular docking, QSAR) to explore binding affinities and metabolic pathways. Validate hypotheses with isotopic labeling or CRISPR-edited cell lines to isolate specific interactions. Ensure ethical compliance for biological studies .

Q. What methodologies assess the compound’s role in catalytic or multi-component reactions?

- Methodological Answer : Design reaction matrices varying catalysts, substrates, and solvents. Use real-time monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation. Apply Green Chemistry metrics (atom economy, E-factor) to evaluate efficiency and sustainability. Compare results with computational simulations (DFT) to refine mechanistic proposals .

Guidelines for Rigorous Research Design

- Data Integrity : Integrate attention-check questions or redundancy in data collection (e.g., triplicate measurements) to mitigate fraud risks. Use open-ended survey questions to detect inconsistencies in qualitative studies .

- Ethical Compliance : For human or biological data, document participant selection criteria and anonymization protocols. Justify mandatory response requirements in ethics board applications .

- Literature Review : Critically evaluate prior studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to refine hypotheses and avoid redundant questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.